(1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL
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Overview
Description
(1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is a brominated derivative of tetrahydronaphthalene This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 1st position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by selective hydroxylation. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the 6th position.
Hydroxylation: The brominated intermediate is then hydroxylated using a suitable oxidizing agent like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the 1st position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-OL.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of 6-bromo-1-tetralone.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-OL.
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is used as a building block for the synthesis of more complex molecules. Its brominated and hydroxylated structure makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural similarity to natural products allows it to be used in the design of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalen-1-OL: Lacks the bromine atom, resulting in different reactivity and biological properties.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-OL: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological behavior.
Uniqueness
(1R)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to the presence of both a bromine atom and a hydroxyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11BrO |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
(1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2/t10-/m1/s1 |
InChI Key |
RFYHJMTWWYDROP-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)Br)O |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)Br)O |
Origin of Product |
United States |
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